Piclozotan

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

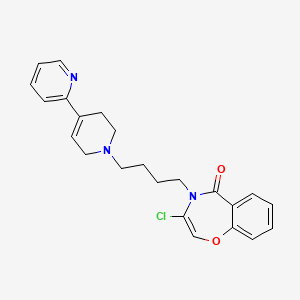

structure in first source

Propiedades

IUPAC Name |

3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMTUEWUIGOJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870153 | |

| Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182415-09-4 | |

| Record name | Piclozotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182415-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piclozotan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182415094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piclozotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12361 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICLOZOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQE44HS7AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piclozotan's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piclozotan (formerly SUN N4057) is a selective partial agonist of the serotonin 1A (5-HT1A) receptor. Its mechanism of action is centered on the modulation of the serotonergic system, which has shown potential therapeutic benefits in preclinical models of ischemic stroke and Parkinson's disease. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by available quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Selective 5-HT1A Receptor Agonism

This compound's primary pharmacological target is the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a partial agonist, this compound binds to and activates the 5-HT1A receptor, but with a lower intrinsic efficacy than the endogenous ligand, serotonin. This results in a modulatory effect on serotonergic neurotransmission.

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream protein kinases, such as protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.

This compound exhibits high selectivity for the 5-HT1A receptor with significantly lower affinity for other receptors, such as dopamine D2 and alpha-1 adrenergic receptors, which is crucial for minimizing off-target effects.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that while the primary literature confirms the determination of binding affinities (Ki values) and functional potency (EC50), the specific numerical values were not available in the public domain at the time of this review.

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity (Ki) | 5-HT1A | Nanomolar affinity | [Kamei et al., 2006] |

| Dopamine D2 | Lower affinity (Good selectivity) | [Kamei et al., 2006] | |

| Alpha-1 Adrenergic | Lower affinity (Good selectivity) | [Kamei et al., 2006] | |

| Functional Activity (EC50) | 5-HT1A Receptor Activation | Not available | - |

Signaling Pathway

The signaling cascade initiated by this compound's binding to the 5-HT1A receptor is depicted below.

Experimental Protocols

Neuroprotection in a Model of Ischemic Stroke

The neuroprotective effects of this compound have been evaluated using the transient middle cerebral artery occlusion (t-MCAO) model in rats.

Objective: To assess the ability of this compound to reduce brain damage following a temporary interruption of blood flow to the brain.

Methodology:

-

Animal Model: Adult male rats are used for this model.

-

Anesthesia: The animals are anesthetized for the duration of the surgical procedure.

-

Surgical Procedure (t-MCAO):

-

A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

The occlusion is maintained for a specific duration (e.g., 90 minutes) to induce cerebral ischemia.

-

After the occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic territory.

-

-

Drug Administration: this compound or a vehicle control is administered to the animals, typically intravenously, at a predetermined time relative to the onset of ischemia or reperfusion.

-

Assessment of Infarct Volume:

-

24 to 48 hours after reperfusion, the animals are euthanized, and their brains are removed.

-

The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, while the infarcted (damaged) tissue remains unstained (white).

-

The volume of the infarct is then quantified using image analysis software.

-

-

Neurological Deficit Scoring: Behavioral tests are conducted to assess the neurological deficits resulting from the stroke. A scoring system is used to evaluate motor and sensory function.

Modulation of Levodopa-Induced Dyskinesia in a Parkinson's Disease Model

This compound's potential to alleviate motor complications associated with long-term levodopa therapy in Parkinson's disease has been investigated in a 6-hydroxydopamine (6-OHDA)-lesioned rat model.

Objective: To determine if this compound can reduce the severity of levodopa-induced dyskinesia (LID) and improve motor function.

Methodology:

-

Parkinsonian Rat Model (6-OHDA Lesion):

-

Rats receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease on one side of the brain.

-

The extent of the lesion is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine.

-

-

Induction of Levodopa-Induced Dyskinesia (LID):

-

Following the creation of the parkinsonian model, the rats are chronically treated with levodopa (L-DOPA) to induce abnormal involuntary movements (dyskinesias).

-

-

Drug Administration:

-

This compound is administered to the dyskinetic rats, often via continuous subcutaneous infusion using an osmotic minipump to ensure stable plasma concentrations.

-

-

Behavioral Assessment of Dyskinesia:

-

The severity of LIDs is scored by a trained observer who is blinded to the treatment groups. The Abnormal Involuntary Movement Scale (AIMS) is commonly used, which rates the severity of axial, limb, and orolingual dyskinesias.

-

-

Assessment of Motor Function:

-

Rotational behavior in response to levodopa is measured. A reduction in the net rotations can indicate a modulation of the motor response.

-

-

Neurochemical Analysis (Microdialysis):

-

In a subset of animals, in vivo microdialysis is performed in the striatum to measure the extracellular levels of dopamine and its metabolites. This helps to understand how this compound affects the release of dopamine derived from levodopa.

-

Conclusion

This compound's mechanism of action as a selective 5-HT1A receptor partial agonist provides a strong rationale for its investigation in neurological disorders characterized by excitotoxicity and serotonergic dysregulation. The preclinical data in models of stroke and Parkinson's disease highlight its potential as a neuroprotective agent and a modulator of motor complications. Further research, particularly clinical trials, will be necessary to fully elucidate its therapeutic efficacy and safety profile in human populations.

The Neuroprotective Potential of Piclozotan: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the neuroprotective effects of Piclozotan (also known as SUN N4057), a selective and potent partial agonist of the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in neurological disorders, particularly those with an ischemic component. While preclinical studies have demonstrated its promise, publicly available quantitative data on this compound's neuroprotective efficacy remains limited. This guide, therefore, focuses on its established mechanism of action and the well-documented neuroprotective pathways associated with 5-HT1A receptor agonism.

Core Mechanism of Action: 5-HT1A Receptor Agonism

This compound exerts its neuroprotective effects primarily through its activity as a partial agonist at the 5-HT1A receptor. These receptors are widely distributed throughout the central nervous system and are involved in the regulation of mood, cognition, and neuronal excitability. The neuroprotective actions stemming from 5-HT1A receptor activation are multifaceted and involve a cascade of intracellular signaling events that collectively mitigate the cellular damage induced by ischemic insults.[1][2]

Key Neuroprotective Pathways of 5-HT1A Receptor Agonists

Activation of the 5-HT1A receptor by an agonist like this compound is known to initiate several downstream signaling pathways that contribute to neuroprotection. These pathways work in concert to reduce excitotoxicity, inflammation, and apoptosis, which are key pathological processes in ischemic brain injury.

One of the primary mechanisms is the hyperpolarization of neuronal membranes.[3] This is achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and a more negative resting membrane potential.[3] This hyperpolarization makes neurons less susceptible to depolarization by excitatory stimuli, thereby reducing the excessive firing that contributes to excitotoxicity.[3]

Furthermore, 5-HT1A receptor activation has been shown to inhibit the release of the excitatory neurotransmitter glutamate, a key mediator of neuronal damage in stroke. By reducing presynaptic glutamate release, this compound can lessen the excitotoxic cascade that leads to neuronal death.

The signaling cascade initiated by 5-HT1A receptor activation also involves the modulation of key intracellular pathways such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Activation of these pathways is associated with the promotion of cell survival and the inhibition of apoptotic processes.

Preclinical Evidence in Ischemic Stroke Models

Experimental Protocols: Transient Middle Cerebral Artery Occlusion (tMCAO)

The following provides a generalized methodology for the tMCAO model, a key experimental paradigm for evaluating neuroprotective agents like this compound.

Objective: To induce a transient focal cerebral ischemia in a rodent model to mimic human ischemic stroke and to assess the neuroprotective effects of a test compound.

Animal Model: Male Wistar rats (250-300g) are commonly used.

Surgical Procedure:

-

Anesthesia: Animals are anesthetized, typically with isoflurane.

-

Incision: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligation: The ECA is distally ligated and coagulated.

-

Occlusion: A monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia Duration: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia.

-

Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.

-

Wound Closure: The incision is sutured, and the animal is allowed to recover.

Post-Surgical Assessment:

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-surgery using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours post-occlusion), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, a detailed comparative table cannot be provided at this time. However, based on its mechanism of action as a 5-HT1A agonist, the expected neuroprotective effects are summarized below.

| Neuroprotective Effect | Underlying Mechanism | Expected Outcome in Ischemic Models |

| Reduction of Excitotoxicity | Neuronal hyperpolarization via GIRK channel activation; Inhibition of presynaptic glutamate release. | Decreased neuronal death in the ischemic penumbra. |

| Anti-apoptotic Effects | Activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK). | Reduced number of apoptotic cells in the peri-infarct region. |

| Anti-inflammatory Effects | Modulation of microglial activation and cytokine release (a known effect of 5-HT1A agonism). | Attenuation of the post-ischemic inflammatory response. |

| Improvement in Neurological Function | Preservation of neuronal integrity and function in the penumbra. | Lower neurological deficit scores and improved motor function. |

| Reduction in Infarct Volume | Cumulative effect of the above mechanisms. | Smaller lesion size as measured by TTC staining or MRI. |

Conclusion and Future Directions

This compound, as a potent and selective 5-HT1A receptor partial agonist, holds considerable promise as a neuroprotective agent. Its mechanism of action targets key pathological events in the ischemic cascade. While preclinical studies have supported its efficacy, further research is needed to fully elucidate its therapeutic potential. The public dissemination of quantitative data from preclinical and any future clinical studies will be crucial for advancing the development of this compound for the treatment of acute ischemic stroke and other neurological disorders. Researchers are encouraged to investigate the dose-response relationship, therapeutic window, and long-term functional outcomes associated with this compound treatment in various models of neurological injury.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Piclozotan for Ischemic Stroke Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piclozotan (SUN N4057) is a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor that was investigated as a potential neuroprotective agent for the treatment of acute ischemic stroke. Preclinical studies suggested efficacy in animal models of stroke, leading to its advancement into clinical trials. However, the development of this compound for this indication was ultimately discontinued. This technical guide provides a comprehensive overview of the available research on this compound for ischemic stroke, including its mechanism of action, preclinical rationale, clinical trial design, and known pharmacokinetic properties. This document aims to serve as a resource for researchers in the field of neuroprotection and stroke therapeutics, offering insights into the therapeutic potential and challenges associated with targeting the 5-HT1A receptor in the context of cerebral ischemia.

Introduction: The Rationale for 5-HT1A Receptor Agonism in Ischemic Stroke

The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which collectively lead to neuronal death in the ischemic penumbra.[1] One of the key drivers of this cascade is the excessive release of the excitatory neurotransmitter glutamate.[2] Consequently, therapeutic strategies aimed at mitigating glutamate-induced excitotoxicity have been a major focus of stroke research.

The 5-HT1A receptor, a G-protein coupled receptor, is highly expressed in brain regions vulnerable to ischemic damage, such as the hippocampus and cortex.[3] Activation of 5-HT1A receptors has been shown to be neuroprotective in various models of neuronal injury.[4][5] The neuroprotective effects of 5-HT1A agonists are primarily attributed to their ability to hyperpolarize neurons, thereby reducing neuronal firing and inhibiting the release of glutamate. This has made the 5-HT1A receptor an attractive target for the development of neuroprotective drugs for ischemic stroke.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects through its action as a partial agonist at the 5-HT1A receptor. The proposed signaling pathway is initiated by the binding of this compound to the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in two primary downstream effects that contribute to neuroprotection:

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, although this is considered a less prominent mechanism for the acute neuroprotective effects.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit dissociates upon receptor activation and directly binds to and opens GIRK channels. This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire action potentials, which in turn reduces the release of glutamate into the synaptic cleft, thereby mitigating excitotoxicity.

Furthermore, activation of 5-HT1A receptors has been linked to the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, which are involved in cell survival and neuroprotection.

Preclinical Research

This compound demonstrated neuroprotective effects in preclinical models of ischemic stroke. The primary model used to evaluate the efficacy of anti-stroke therapies is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents, which mimics the ischemia-reperfusion injury seen in human stroke.

Preclinical Efficacy

| Preclinical Findings for this compound in Ischemic Stroke | |

| Drug Class | 5-HT1A Receptor Agonist |

| Model | Transient Middle Cerebral Artery Occlusion (tMCAO) |

| Reported Efficacy | Effective in reducing ischemic damage when delivered immediately. |

| Quantitative Data | Specific data on infarct volume reduction and neurological score improvement are not publicly available. |

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The following is a representative protocol for the tMCAO model, a standard for preclinical stroke research.

Methodology Details:

-

Anesthesia: Animals are typically anesthetized with an inhalant anesthetic like isoflurane to allow for controlled depth of anesthesia and rapid recovery.

-

Surgical Procedure: A midline incision is made in the neck to expose the carotid artery bifurcation. The external carotid artery (ECA) is ligated, and a small incision is made. A nylon monofilament with a rounded tip is inserted through the ECA into the internal carotid artery (ICA) and advanced until it blocks the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The filament is left in place for a predetermined duration (e.g., 60-120 minutes) to induce focal cerebral ischemia. Afterwards, the filament is withdrawn to allow for reperfusion of the ischemic territory.

-

Outcome Measures: The primary outcomes are typically the volume of the resulting brain infarct, measured 24-48 hours post-MCAO using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining, and the assessment of neurological deficits using a standardized scoring system.

Clinical Development

The promising preclinical rationale for this compound led to its investigation in a Phase IIb clinical trial for acute ischemic stroke.

Phase IIb Clinical Trial (NCT00272909)

A randomized, double-blind, placebo-controlled, multicenter study was initiated to evaluate the safety and efficacy of this compound in patients with acute ischemic stroke.

| This compound Phase IIb Clinical Trial Details (NCT00272909) | |

| Official Title | A Phase IIb Randomized, Double-blind, Placebo-Controlled, Group-Sequential, Multicenter, Dose Finding Study of the Safety and Efficacy of SUN N4057 (this compound) Administered for 72 Hours by Continuous Intravenous Infusion in Subjects With Acute Ischemic Stroke and Measurable Penumbra on MRI |

| Status | Terminated |

| Patient Population | Adults (18-85 years) with acute ischemic stroke within 9 hours of symptom onset and a measurable penumbra on MRI. |

| Intervention | - this compound low dose (continuous IV infusion for 72 hours)- this compound high dose (continuous IV infusion for 72 hours)- Placebo (continuous IV infusion for 72 hours) |

| Primary Outcome | Proportion of subjects with no growth in stroke lesion volume from baseline (DWI) to Day 28 (FLAIR). |

| Secondary Outcomes | Clinical outcomes at Days 28 and 90 (Modified Rankin Scale, Barthel Index, NIHSS), and safety and tolerability. |

| Enrollment | 43 participants. |

| Results | The results of this trial have not been publicly disclosed. |

| Reason for Termination | The specific reason for the termination of the trial has not been made publicly available. |

Discontinuation of Development

The development of this compound for the treatment of ischemic stroke was discontinued. While an official statement detailing the reasons for this decision is not available, the termination of the Phase IIb trial suggests that the drug may not have met its primary efficacy endpoints, or other strategic or safety considerations may have arisen. The failure of numerous neuroprotective agents to translate from promising preclinical results to clinical efficacy is a well-documented challenge in the field of stroke research.

Pharmacokinetics

A population pharmacokinetic (PK) model for this compound has been developed based on data from healthy subjects and stroke patients.

| Pharmacokinetic Parameters of this compound | |

| Model | 3-compartment model with first-order elimination. |

| Central Volume of Distribution (V1) | 64.0 L (66.5% intersubject variability). |

| Systemic Clearance (CL) | 18.0 L/h (31.4% intersubject variability). |

| Covariates | - Peripheral volumes were related to total body weight.- Clearance was related to ideal body weight and decreased with age. |

| PK in Stroke Patients vs. Healthy Subjects | No discernible difference. |

Data from a population PK analysis.

Conclusion and Future Perspectives

This compound represented a rational therapeutic approach to neuroprotection in ischemic stroke by targeting the 5-HT1A receptor to reduce glutamate-mediated excitotoxicity. While it showed promise in early preclinical models, its clinical development was halted, a fate shared by many neuroprotective candidates.

The story of this compound underscores the significant challenges in translating preclinical findings in stroke to the clinical setting. These challenges include differences in pathophysiology between animal models and human stroke, the heterogeneity of the patient population, and the narrow therapeutic window for intervention.

For researchers, the investigation into 5-HT1A receptor agonists and their downstream signaling pathways remains a valid area of inquiry for neuroprotection. Future research in this area may benefit from:

-

Exploring biased agonism: Developing 5-HT1A receptor agonists that selectively activate neuroprotective signaling pathways while minimizing off-target effects.

-

Combination therapies: Investigating the use of 5-HT1A agonists as an adjunct to reperfusion therapies (thrombolysis or thrombectomy) to mitigate reperfusion injury.

-

Improved preclinical models: Utilizing animal models that better recapitulate the complexities of human stroke, including comorbidities and age.

While this compound itself did not succeed as a stroke therapeutic, the scientific rationale behind its development continues to inform the ongoing search for effective neuroprotective strategies.

References

- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 2. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Piclozotan in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical research on Piclozotan, a partial serotonin 1A (5-HT1A) receptor agonist, for the treatment of motor complications in Parkinson's disease (PD), particularly levodopa-induced dyskinesia (LID).

Core Mechanism of Action

This compound's therapeutic potential in Parkinson's disease stems from its activity as a partial agonist at the 5-HT1A receptor.[1][2] In the parkinsonian brain, the depletion of dopaminergic neurons leads to compensatory changes in other neurotransmitter systems, including the serotonergic system. Levodopa (L-DOPA), the gold standard for PD treatment, can be taken up by serotonergic neurons, converted into dopamine, and released in an unregulated manner, contributing to the development of dyskinesia.[3][4]

By stimulating 5-HT1A autoreceptors on serotonergic neurons, this compound is thought to reduce the firing rate of these neurons. This, in turn, modulates the release of dopamine derived from exogenous L-DOPA, leading to a more stable and physiological stimulation of dopamine receptors in the striatum. This proposed mechanism aims to reduce the severity of L-DOPA-induced dyskinesias and improve motor fluctuations.[5]

Preclinical Data in a Rat Model of Parkinson's Disease

A key study investigated the effects of this compound in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of advanced Parkinson's disease, a widely used model for studying motor complications.

Experimental Protocol: 6-OHDA Rat Model

-

Animal Model: Unilaterally 6-hydroxydopamine-lesioned rats were utilized to mimic the dopamine depletion characteristic of Parkinson's disease.

-

Levodopa Administration: The parkinsonian rats were administered levodopa for 8 to 9 weeks to induce motor complications.

-

Treatment Groups: Based on rotational behavior and forelimb hyperkinesia in Week 5, the rats were allocated to three treatment groups: saline (control) and two dosing rates of this compound (0.018 and 0.036 mg/kg/h).

-

This compound Administration: this compound was administered via continuous subcutaneous infusion using an osmotic pump for 3 to 4 weeks.

-

Behavioral Evaluation: At Week 7 of repeated levodopa dosing, the effects of this compound on levodopa-induced behavior were evaluated.

-

Neurochemical Analysis: Extracellular levels of levodopa-derived dopamine in the striatum were measured using microdialysis in Weeks 8 to 9.

Quantitative Data from Preclinical Studies

The study demonstrated that this compound significantly reduced levodopa-induced dyskinesia and modulated dopamine levels.

| Parameter | Control (Saline) | This compound (0.018 mg/kg/h) | This compound (0.036 mg/kg/h) |

| Plasma Concentration | N/A | 5.3 ± 0.7 ng/ml | 14.3 ± 2.9 ng/ml |

| Reduction in Forelimb Hyperkinesia (at 1h) | 0% | 55% | 69% |

| Increase in Duration of Rotational Behavior | - | - | 26% |

| Effect on Striatal Levodopa-Derived Extracellular Dopamine | - | - | Attenuated Increase |

Table 1: Effects of this compound on Levodopa-Induced Motor Complications in a Rat Model.

Clinical Development: Phase 2 Trial

This compound has been investigated in a Phase 2 clinical trial for the treatment of Parkinson's disease.

Clinical Trial Protocol (NCT00623363)

A preliminary study was conducted to assess the effect of this compound on motor complications in patients with Parkinson's disease.

-

Study Design: This was a randomized, quadruple-masked, parallel assignment study.

-

Participants: The study enrolled patients with idiopathic Parkinson's disease for at least 5 years, who were experiencing motor fluctuations and dyskinesia, and were on a stable regimen of levodopa/carbidopa.

-

Intervention: Participants were randomized to receive two 12-hour intravenous (IV) infusions of either this compound (at a plasma level of 30 ng/mL) or a placebo (0.9% sodium chloride) over two inpatient days.

-

Primary Outcome Measures: The primary outcome was the improvement in motor complications, measured as the amount of "on" time (good medication response) without dyskinesia.

-

Secondary Outcome Measures: The Abnormal Involuntary Movement Scale (AIMS) was used to assess the severity of dyskinesia.

Clinical Trial Findings

While the full results of the NCT00623363 trial have not been extensively published in peer-reviewed journals, abstracts and reports suggest that this compound showed promise in reducing dyskinesia and "off" time in Parkinson's disease patients with L-DOPA induced motor complications. However, further development appears to be pending.

Summary and Future Directions

This compound, as a partial 5-HT1A receptor agonist, has demonstrated a clear biological rationale and preclinical efficacy in mitigating L-DOPA-induced dyskinesia in a rat model of Parkinson's disease. The mechanism of action, involving the modulation of serotonergic neuron firing and subsequent stabilization of dopamine release, is a promising strategy for addressing motor complications in PD.

The progression to a Phase 2 clinical trial indicates that the preclinical findings were considered robust enough for human studies. While the publicly available clinical data is limited, the initial reports were positive. For drug development professionals, the journey of this compound highlights the potential of targeting the serotonergic system in Parkinson's disease. Further investigation into the optimal dosing, delivery methods, and long-term efficacy and safety of 5-HT1A agonists is warranted. The detailed preclinical and clinical protocols outlined in this guide provide a framework for designing future studies in this area.

References

- 1. Effects of this compound (SUN N4057), a partial serotonin 1A receptor agonist, on motor complications induced by repeated administration of levodopa in parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Effects of serotonin 5-HT1A agonist in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Piclozotan: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piclozotan is a selective partial agonist of the serotonin 5-HT1A receptor that has been investigated for its neuroprotective effects, particularly in the context of acute ischemic stroke. Understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from published clinical studies. While a complete dataset is not publicly available, this document synthesizes the key findings on its absorption, distribution, metabolism, and excretion (ADME) profile, with a focus on its population pharmacokinetics in humans.

Introduction

This compound's mechanism of action as a 5-HT1A receptor partial agonist suggests its potential in modulating neuronal activity and offering neuroprotection in conditions like stroke.[1] A thorough characterization of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its clinical development. This guide aims to provide a detailed summary of the current knowledge regarding the pharmacokinetic properties of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized through a population pharmacokinetic study involving both healthy individuals and patients with acute ischemic stroke.[1]

Absorption

Detailed quantitative data regarding the absolute and relative bioavailability, maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax) of this compound are not extensively available in the public domain. Clinical trial records indicate the collection of Cmax and Area Under the Curve (AUC) data, but specific values have not been published.[2]

Distribution

This compound exhibits a multi-compartmental distribution pattern. A three-compartment model has been found to best describe its pharmacokinetic behavior.[1]

| Parameter | Value | Intersubject Variability (%) | Population | Reference |

| Central Volume of Distribution (V1) | 64.0 L | 66.5% | Healthy Subjects & Stroke Patients | [1] |

| Peripheral Volumes of Distribution (V2, V3) | Related to total body weight | Not specified | Healthy Subjects & Stroke Patients |

Metabolism

Specific details on the metabolic pathways of this compound, including the enzymes involved and the profile of its metabolites, have not been detailed in the available scientific literature.

Elimination

This compound is eliminated from the body through a first-order process. The systemic clearance is influenced by age and ideal body weight.

| Parameter | Value | Intersubject Variability (%) | Population | Reference |

| Systemic Clearance (CL) | 18.0 L/h | 31.4% | Healthy Subjects & Stroke Patients |

Population Pharmacokinetics

A population pharmacokinetic analysis provides valuable insights into the sources of variability in drug exposure within a target population. For this compound, this analysis was conducted using data from 84 healthy subjects and 74 stroke patients.

Pharmacokinetic Model

The disposition of this compound is well-described by a three-compartment model with first-order elimination.

Covariate Effects

The population pharmacokinetic model identified age and body weight as significant covariates influencing this compound's pharmacokinetics.

-

Age: Systemic clearance of this compound decreases with advancing age. This can lead to a 35% to 65% reduction in clearance in individuals aged 70-90 years.

-

Body Weight: The peripheral volumes of distribution (V2 and V3) are related to total body weight, while systemic clearance is related to ideal body weight.

-

Disease Status: No discernible difference in pharmacokinetics was observed between healthy subjects and patients with acute ischemic stroke.

Experimental Protocols

Population Pharmacokinetic Study

Objective: To characterize the population pharmacokinetics of this compound in healthy subjects and patients with acute ischemic stroke.

Study Population: A total of 1308 plasma concentration measurements from 84 healthy subjects and 412 plasma concentration measurements from 74 stroke patients were analyzed.

Methodology:

-

Data Analysis: Nonlinear mixed-effects modeling was performed using the NONMEM software system.

-

Model: A three-compartment model with first-order elimination was used to describe the pharmacokinetic data.

-

Covariates Analyzed: The influence of disease status, age, weight, sex, smoking status, and alcohol consumption on the pharmacokinetic parameters was evaluated.

-

Model Validation: The final model was validated using predictive check and nonparametric bootstrap procedures.

Visualizations

Signaling Pathway

While the specific downstream signaling cascade of this compound is not detailed in the provided search results, a general diagram illustrating the activation of a G-protein coupled receptor (GPCR) like the 5-HT1A receptor can be conceptualized.

Caption: Generalized signaling pathway of a G-protein coupled receptor like the 5-HT1A receptor upon agonist binding.

Experimental Workflow

The workflow for the population pharmacokinetic analysis of this compound can be visualized as follows:

Caption: Workflow for the population pharmacokinetic analysis of this compound.

Conclusion and Future Directions

The pharmacokinetics of this compound are characterized by a three-compartment model distribution and first-order elimination, with clearance being notably influenced by age and body weight. The availability of a robust population pharmacokinetic model is a significant step in understanding its behavior in different individuals. However, a comprehensive understanding of this compound's clinical pharmacology is limited by the lack of publicly available data on its absolute bioavailability, Cmax, Tmax, AUC, and its metabolic and excretory pathways. Further studies to elucidate these aspects are essential for the continued development and potential clinical application of this compound. Specifically, conducting a human absorption, metabolism, and excretion (AME) study would provide critical information to complete its pharmacokinetic profile.

References

Piclozotan: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Selective 5-HT1A Receptor Agonist

Abstract

Piclozotan, also known as SUN N4057, is a potent and selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1] It has demonstrated neuroprotective effects in preclinical studies, positioning it as a candidate for investigation in neurological disorders such as ischemic stroke and Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the 1,4-benzoxazepine class of molecules. Its chemical identity is well-defined by its IUPAC name, SMILES string, and InChI key, which provide an unambiguous representation of its molecular structure.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one | [2] |

| SMILES | C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl | [2] |

| InChI Key | URMTUEWUIGOJBW-UHFFFAOYSA-N | [2] |

| Molecular Formula | C23H24ClN3O2 | [2] |

| Molecular Weight | 409.9 g/mol | |

| CAS Number | 182415-09-4 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| XLogP3 | 3.6 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 5 | Computed |

| Rotatable Bond Count | 6 | Computed |

| Exact Mass | 409.1557047 | Computed |

| Monoisotopic Mass | 409.1557047 | Computed |

Pharmacological Profile

This compound is characterized as a selective and potent partial agonist of the 5-HT1A receptor. Its pharmacological activity has been investigated in various in vitro and in vivo models.

Table 3: Pharmacological Data for this compound

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Ki | 5-HT1A | 0.89 nM | Rat (cortex) | Radioligand Binding ([3H]8-OH-DPAT) | |

| IC50 | 5-HT1A | >1000 nM | Rat (cortex) | Radioligand Binding ([3H]Ketanserin) | |

| IC50 | α1-adrenergic | >1000 nM | Rat (cortex) | Radioligand Binding ([3H]Prazosin) | |

| IC50 | D2 | >1000 nM | Rat (striatum) | Radioligand Binding ([3H]Spiperone) |

Mechanism of Action

This compound exerts its effects primarily through its interaction with the 5-HT1A receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property can be advantageous in therapeutic applications, as it may provide a more modulated physiological response and a better side-effect profile. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

References

Preclinical studies of Piclozotan

An In-depth Technical Guide to the Preclinical Studies of Piclozotan

Introduction

This compound (SUN N4057) is a selective 5-HT1A receptor partial agonist belonging to the 1,4-benzoxazepine class of compounds.[1][2] Developed initially by Daiichi Sankyo Co., Ltd., it was investigated for its neuroprotective effects in cerebral ischemia and later for its potential in treating motor complications associated with Parkinson's disease.[1][3] Preclinical research has demonstrated its high affinity and selectivity for the 5-HT1A receptor, leading to studies in various animal models to elucidate its therapeutic potential.[4] Although its clinical development was ultimately discontinued, the preclinical data provide valuable insights into the role of 5-HT1A receptor modulation in neurological disorders. This guide offers a detailed overview of the core preclinical studies, focusing on its mechanism of action, efficacy in animal models, and pharmacokinetic profile.

Mechanism of Action: 5-HT1A Receptor Agonism

This compound functions as a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor. In preclinical evaluations, it exhibited nanomolar affinity for the 5-HT1A receptor with significant selectivity over dopamine D2 and alpha1-adrenergic receptors. The 5-HT1A receptor is a G-protein coupled receptor that plays a crucial role in modulating serotonergic and other neurotransmitter systems. In the context of Parkinson's disease, serotonergic neurons can take up levodopa, convert it into dopamine, and release it in an unregulated manner. By acting on 5-HT1A autoreceptors on serotonergic neurons, agonists like this compound can inhibit this process, thereby modulating the release of levodopa-derived dopamine in the striatum. This modulation is believed to be the primary mechanism for its effects on levodopa-induced motor complications.

Preclinical Efficacy

The primary focus of this compound's preclinical efficacy studies was its effect on levodopa-induced motor complications in animal models of Parkinson's disease. Additionally, its neuroprotective properties were assessed in models of cerebral ischemia.

Efficacy in a Parkinsonian Rat Model

In a key study using a rat model of advanced Parkinson's disease, this compound demonstrated a significant ability to alleviate levodopa-induced motor complications, specifically forelimb hyperkinesia (a form of dyskinesia) and motor fluctuations ("wearing-off").

Data Presentation

The quantitative outcomes from this pivotal study are summarized below.

| Dose (Continuous s.c. Infusion) | Mean Plasma Concentration (ng/mL) | Reduction in Forelimb Hyperkinesia (at 1h) | Increase in Duration of Rotational Behavior |

| 0.018 mg/kg/h | 5.3 ± 0.7 | 55% | Not significant |

| 0.036 mg/kg/h | 14.3 ± 2.9 | 69% | 26% (Significant) |

| Table 1: Efficacy of this compound on Levodopa-Induced Motor Complications in a Rat Model of Parkinson's Disease. |

Experimental Protocols

2.1.1 Animal Model of Levodopa-Induced Dyskinesia

The study utilized a well-established rodent model to mimic the motor complications seen in patients with advanced Parkinson's disease.

-

Model Creation: Parkinsonian rats were generated by administering a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway. This procedure leads to the degeneration of dopaminergic neurons on one side of the brain, a hallmark of Parkinson's disease.

-

Induction of Motor Complications: The 6-OHDA-lesioned rats were then treated chronically with levodopa (8 to 9 weeks). This long-term administration induces motor complications, including abnormal involuntary movements (dyskinesia/hyperkinesia) and a shortening of the duration of motor benefit from each levodopa dose (wearing-off, modeled by rotational behavior).

-

Drug Administration: this compound or a saline control was administered via continuous subcutaneous infusion using a surgically implanted osmotic pump for 3 to 4 weeks. This method ensures stable plasma concentrations of the drug.

-

Behavioral Assessment:

-

Forelimb Hyperkinesia: The severity of dyskinesia was assessed by observing and scoring abnormal movements of the forelimb contralateral to the brain lesion.

-

Rotational Behavior: The duration of contralateral rotations induced by levodopa was measured as an indicator of the drug's anti-parkinsonian effect. A longer duration of rotation suggests an attenuation of the "wearing-off" phenomenon.

-

2.1.2 In Vivo Microdialysis

To investigate the neurochemical basis of this compound's behavioral effects, in vivo microdialysis was used to measure extracellular dopamine levels in the striatum.

-

Objective: To determine if this compound modulates the increase in striatal dopamine levels derived from levodopa administration.

-

Procedure:

-

A microdialysis probe was stereotactically implanted into the striatum of the lesioned hemisphere of the rats.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Extracellular molecules, including dopamine, diffuse across the semi-permeable membrane of the probe and are collected in the outgoing fluid (dialysate).

-

Dialysate samples were collected at regular intervals before and after levodopa administration in both this compound-treated and control animals.

-

The concentration of dopamine in the dialysate was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Key Finding: The study found that this compound (0.036 mg/kg/h) attenuated the sharp increase in striatal extracellular dopamine levels derived from levodopa, supporting its proposed mechanism of action.

Neuroprotective Effects

Several studies have noted that this compound demonstrates neuroprotective activity in animal models of cerebral ischemia. One study highlighted its remarkable neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model in rats, a standard model for preclinical stroke research. This suggests a broader therapeutic potential for 5-HT1A agonists in conditions involving ischemic neuronal damage.

Pharmacology and Pharmacokinetics

Receptor Binding Profile

As a crucial first step in preclinical characterization, the binding affinity of this compound for its target receptor was determined.

Experimental Protocol: Radioligand Binding Assay

While specific Ki values for this compound are not detailed in the provided abstracts, the general methodology to determine them involves radioligand binding assays.

-

Objective: To quantify the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials:

-

Test Compound: this compound.

-

Radioligand: A radioactively labeled molecule with known high affinity for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT).

-

Receptor Preparation: Cell membranes isolated from a cell line engineered to express human 5-HT1A receptors, or from brain tissue with a high density of these receptors (e.g., hippocampus).

-

-

Procedure:

-

The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity. This compound was found to have nanomolar affinity for the 5-HT1A receptor.

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was evaluated in humans through a population PK analysis, which combined data from healthy subjects and patients with acute ischemic stroke.

Data Presentation

The analysis was best described by a three-compartment model with first-order elimination.

| Parameter | Description | Value (Intersubject Variability %) | Covariate Influence |

| V1 | Central Volume of Distribution | 64.0 L (66.5%) | - |

| CL | Systemic Clearance | 18.0 L/h (31.4%) | Related to ideal body weight; Decreases with age |

| V2, V3 | Peripheral Volumes of Distribution | Not specified | Related to total body weight |

| Table 2: Population Pharmacokinetic Parameters of this compound in Humans. |

Experimental Protocol: Population Pharmacokinetic Modeling

-

Study Population: Data was pooled from 84 healthy subjects and 74 stroke patients.

-

Data Collection: A total of 1308 plasma this compound concentration measurements from healthy subjects and 412 from stroke patients were included in the analysis.

-

Modeling Approach: Nonlinear mixed-effects modeling was performed using the NONMEM software system. This approach allows for the characterization of typical PK parameters in a population and the quantification of inter-subject variability.

-

Covariate Analysis: The model assessed the influence of factors such as age, weight, sex, and disease status on the pharmacokinetic parameters.

-

Key Findings: The analysis revealed that clearance decreased significantly with advancing age, with a 35%-65% reduction in patients aged 70-90. No significant difference in pharmacokinetics was observed between healthy subjects and stroke patients.

Preclinical Safety and Toxicology

A comprehensive preclinical toxicology program is a mandatory part of drug development, designed to identify potential adverse effects and establish safety margins before human trials. While specific results from this compound's toxicology studies are not publicly available in the search results, such a program would typically include:

-

Safety Pharmacology: Studies to assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Genetic Toxicology: A battery of tests to evaluate the potential for mutagenicity or genotoxicity.

-

Acute and Repeated-Dose Toxicity Studies: Administration of the drug to rodent and non-rodent species for various durations (e.g., 2 weeks to 6 months) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Characterization of the drug's disposition in animal models.

Conclusion

The preclinical evaluation of this compound established it as a potent and selective 5-HT1A partial agonist. Studies in a 6-OHDA-lesioned rat model provided strong evidence for its efficacy in mitigating levodopa-induced motor complications, including dyskinesia and wearing-off. This effect was mechanistically linked to the modulation of levodopa-derived dopamine release in the striatum. Furthermore, this compound showed promise as a neuroprotective agent in models of cerebral ischemia. Pharmacokinetic studies characterized its disposition, noting a significant influence of age and body weight on its clearance and distribution. Despite these promising preclinical findings, the development of this compound was discontinued, a decision that can be influenced by numerous factors beyond preclinical data. Nevertheless, the comprehensive preclinical work on this compound has contributed significantly to the understanding of 5-HT1A receptor pharmacology and its potential as a therapeutic target for managing complications in Parkinson's disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Population pharmacokinetics of the selective serotonin 5-HT1A receptor partial agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Piclozotan: A 5-HT1A Agonist with Neuroprotective Potential in Neurodegenerative Diseases

An In-Depth Technical Review of Preclinical Evidence and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piclozotan (SUN N4057) is a selective partial agonist of the serotonin 1A (5-HT1A) receptor that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the existing data on this compound, its mechanism of action, and its therapeutic potential in the broader context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By exploring the intricate signaling pathways modulated by 5-HT1A receptor activation, this document aims to furnish researchers and drug development professionals with a detailed understanding of this compound's promise as a neuroprotective agent.

Introduction to this compound and its Primary Mechanism of Action

This compound is a novel benzoxazepine derivative identified as a potent and selective 5-HT1A receptor partial agonist. Its primary pharmacological action is to bind to and activate 5-HT1A receptors, which are G-protein coupled receptors widely distributed throughout the central nervous system. These receptors are integral to the regulation of mood, cognition, and neuronal survival.[1] The neuroprotective effects of this compound are believed to stem from its ability to modulate downstream signaling cascades that are crucial for neuronal resilience and mitigation of pathological processes in neurodegeneration.

Quantitative Pharmacological Data

While the seminal paper by Kamei et al. (2006) established the selective 5-HT1A agonism of this compound, specific binding affinity (Ki) and functional potency (EC50) values from this primary source were not accessible for this review. However, the available literature consistently characterizes this compound as a high-affinity partial agonist for the 5-HT1A receptor with significant selectivity over other receptors like dopamine D2 and α1-adrenergic receptors. For comparative context, the table below includes data for other well-characterized 5-HT1A agonists.

| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] | Reference |

| This compound (SUN N4057) | 5-HT1A | Data not available | Data not available | Kamei et al., 2006 |

| 8-OH-DPAT | 5-HT1A | 0.9 | 1.8 (GTPγS binding) | [2] |

| Buspirone | 5-HT1A | 10 | 20 (GTPγS binding) | [2] |

| Sarizotan | 5-HT1A | 0.5 | 1.2 (cAMP inhibition) |

Signaling Pathways Implicated in this compound's Neuroprotective Effects

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events that are central to its neuroprotective potential. These pathways converge on the promotion of cell survival, reduction of neuroinflammation, and potentially, the mitigation of proteinopathies associated with neurodegenerative diseases.

The PI3K/Akt/GSK-3β Survival Pathway

A key mechanism of 5-HT1A-mediated neuroprotection involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Akt, a serine/threonine kinase, is a critical node in cell survival signaling. Once activated, Akt phosphorylates and inactivates Glycogen Synthase Kinase 3-beta (GSK-3β), a pro-apoptotic enzyme implicated in the pathology of Alzheimer's disease through its role in tau hyperphosphorylation.

The MAPK/ERK Pathway and Neuronal Plasticity

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important downstream target of 5-HT1A receptor activation. The activation of ERK is associated with the promotion of neuronal plasticity, synaptogenesis, and cell survival. This pathway can be activated through Gβγ subunits of the G-protein, leading to the activation of a cascade that culminates in the phosphorylation and activation of ERK.

Therapeutic Potential in Neurodegenerative Diseases

While the primary preclinical evidence for this compound's efficacy is in acute ischemic stroke, the underlying mechanisms of action suggest a broader therapeutic potential in chronic neurodegenerative disorders.

Alzheimer's Disease

The serotonergic system is significantly impaired in Alzheimer's disease (AD). Activation of 5-HT1A receptors has been shown to have several beneficial effects in models of AD:

-

Reduction of Amyloid-β (Aβ) Pathology: Some studies suggest that 5-HT1A receptor activation may influence the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and thereby reducing the production of toxic Aβ peptides. However, other studies indicate a more complex relationship, with Aβ peptides potentially altering the expression and function of 5-HT1A receptors.

-

Inhibition of Tau Hyperphosphorylation: By inhibiting GSK-3β, a primary kinase responsible for tau phosphorylation, 5-HT1A agonists like this compound could potentially reduce the formation of neurofibrillary tangles, a key pathological hallmark of AD.

-

Anti-neuroinflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of AD pathology. 5-HT1A receptor agonists have been shown to exert anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.

Parkinson's Disease

The rationale for investigating this compound in Parkinson's disease (PD) stems from the significant involvement of the serotonergic system in the disease's motor and non-motor symptoms.

-

Modulation of Dopaminergic Transmission: In the dopamine-depleted brain of PD patients, serotonergic neurons can take up and convert L-DOPA to dopamine, leading to its unregulated release and contributing to motor complications like dyskinesia. 5-HT1A autoreceptors on serotonergic neurons act as a brake on serotonin (and consequently dopamine) release. Partial agonists like this compound can modulate this system, potentially stabilizing dopamine levels.

-

Neuroprotection of Dopaminergic Neurons: Preclinical studies with other 5-HT1A agonists have demonstrated protection of dopaminergic neurons from toxins like MPTP, suggesting a direct neuroprotective effect.

-

Effects on α-Synuclein: While direct evidence for this compound's effect on α-synuclein is lacking, some studies suggest that serotonin itself can interact with α-synuclein and modulate its aggregation. Furthermore, 5-HT1B/1D agonists have been shown to reduce α-synuclein deposition in a rat model of PD.

Experimental Protocols

The primary preclinical model used to evaluate the neuroprotective effects of this compound is the transient Middle Cerebral Artery Occlusion (t-MCAO) model in rodents, which mimics ischemic stroke.

Transient Middle Cerebral Artery Occlusion (t-MCAO) Model

Objective: To induce a reproducible focal cerebral ischemia followed by reperfusion to assess the neuroprotective efficacy of a test compound.

Animals: Male Wistar rats or C57BL/6 mice are commonly used.

Procedure:

-

Anesthesia: Animals are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C.

-

Surgical Preparation: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

-

Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-120 minutes.

-

Reperfusion: The monofilament is withdrawn to allow blood flow to resume.

-

Drug Administration: this compound (or vehicle) is administered intravenously, often as a continuous infusion starting shortly after the onset of ischemia or at the time of reperfusion.

-

Outcome Measures:

-

Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.

-

Conclusion and Future Directions

This compound, as a selective 5-HT1A partial agonist, holds considerable promise as a neuroprotective agent. Its multifaceted mechanism of action, involving the activation of pro-survival pathways like PI3K/Akt and MAPK/ERK, and its potential to mitigate neuroinflammation, positions it as a compelling candidate for further investigation in a range of neurodegenerative diseases.

Future research should focus on:

-

Elucidating the precise binding kinetics and functional potency of this compound.

-

Conducting preclinical studies in transgenic models of Alzheimer's and Parkinson's disease to directly assess its impact on amyloid-β, tau, and α-synuclein pathologies.

-

Further investigating its anti-inflammatory properties and its effects on microglial and astrocytic function in the context of chronic neurodegeneration.

-

Optimizing dosing and treatment windows for maximal therapeutic benefit in different neurodegenerative conditions.

A deeper understanding of these aspects will be crucial in translating the neuroprotective potential of this compound from preclinical models to clinical applications for the treatment of devastating neurodegenerative disorders.

References

Methodological & Application

Piclozotan In Vivo Experimental Protocol: Application Notes for Neuroprotective and Anti-dyskinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piclozotan (SUN-N4057) is a selective and potent partial agonist for the serotonin 1A (5-HT1A) receptor that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia and has been investigated for the management of motor complications in Parkinson's disease.[1][2][3] This document provides a detailed overview of an in vivo experimental protocol for evaluating the therapeutic potential of this compound, with a focus on its application in a rodent model of Parkinson's disease. The provided methodologies are based on published preclinical studies and are intended to serve as a comprehensive guide for researchers in the field.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a partial agonist at the 5-HT1A receptor.[1][4] This receptor is a member of the G-protein coupled receptor family and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is associated with neuronal hyperpolarization and a reduction in neuronal firing rates, which is believed to contribute to its neuroprotective and modulatory effects on dopamine release.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the 5-HT1A receptor.

In Vivo Experimental Protocol: Parkinson's Disease Rat Model

This protocol outlines a study to assess the efficacy of this compound in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, focusing on levodopa-induced dyskinesia.

Experimental Workflow

Caption: Workflow for the in vivo assessment of this compound.

Methodologies

1. Animal Model:

-

Species: Adult male Sprague-Dawley rats.

-

Model Induction: Unilateral lesion of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) to induce a parkinsonian phenotype. This is a well-established model for studying motor complications in Parkinson's disease.

2. Induction of Dyskinesia:

-

Following a recovery period post-surgery, rats are treated chronically with levodopa (L-DOPA) for 8 to 9 weeks to induce motor fluctuations and dyskinesia.

3. Group Allocation:

-

In week 5 of levodopa treatment, animals are assessed for rotational behavior and forelimb hyperkinesia.

-

Based on the severity of these behaviors, rats are allocated into treatment groups to ensure a balanced distribution of dyskinetic phenotypes.

4. This compound Administration:

-

Route: Continuous intravenous or subcutaneous infusion.

-

Dosing:

-

Low Dose: 0.018 mg/kg/h

-

High Dose: 0.036 mg/kg/h

-

Control: Saline vehicle

-

-

Duration: The infusion is maintained throughout the behavioral and neurochemical assessment periods.

5. Behavioral Assessments:

-

Rotational Behavior: The number of full body turns contralateral to the lesion is recorded. This compound has been shown to lengthen the duration of rotational behavior.

-

Forelimb Hyperkinesia: Abnormal involuntary movements of the forelimb contralateral to the lesion are scored. This is a measure of dyskinesia.

6. Neurochemical Analysis:

-

Technique: In vivo microdialysis in the striatum of awake and freely moving rats.

-

Analyte: Measurement of extracellular levels of levodopa-derived dopamine.

-

Timing: Conducted in weeks 8 to 9 after the completion of behavioral studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a representative study using the described protocol.

Table 1: this compound Dosing and Plasma Concentrations

| Treatment Group | Infusion Rate (mg/kg/h) | Mean Plasma Concentration (ng/mL) |

| Low Dose this compound | 0.018 | 5.3 ± 0.7 |

| High Dose this compound | 0.036 | 14.3 ± 2.9 |

Table 2: Effects of this compound on Levodopa-Induced Motor Complications

| Treatment Group | Reduction in Forelimb Hyperkinesia (at 1h) | Increase in Duration of Rotational Behavior |

| Low Dose this compound | 55% | Not specified |

| High Dose this compound | 69% | 26% |

| Saline Control | - | - |

Pharmacokinetic Profile

While the above protocol focuses on a rat model, pharmacokinetic data from human studies provide additional context. In healthy subjects and stroke patients, this compound's pharmacokinetics were well-described by a 3-compartment model with first-order elimination.

Table 3: Population Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Intersubject Variability |

| Central Volume (V1) | 64.0 L | 66.5% |

| Systemic Clearance (CL) | 18.0 L/h | 31.4% |

Note: Peripheral volumes were related to total body weight, and clearance was related to ideal body weight and decreased with age.

Conclusion

The described in vivo protocol provides a robust framework for evaluating the therapeutic effects of this compound on levodopa-induced dyskinesia in a preclinical model of Parkinson's disease. The combination of behavioral and neurochemical endpoints allows for a comprehensive assessment of the drug's efficacy and mechanism of action. Researchers utilizing this protocol should adhere to ethical guidelines for animal research and ensure appropriate statistical analysis of the collected data. The provided quantitative data serves as a benchmark for expected outcomes.

References

Application Notes and Protocols for In Vitro Evaluation of Piclozotan Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piclozotan is a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor, which has shown potential neuroprotective effects. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor's activation initiates a cascade of intracellular events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.

These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity, functional activity, and selectivity of this compound. The included methodologies are essential for researchers in drug discovery and development aiming to evaluate the pharmacological profile of this compound and similar compounds targeting the 5-HT1A receptor.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity, providing a clear comparison of its binding affinity and selectivity.

Table 1: this compound Binding Affinity for the 5-HT1A Receptor

| Radioligand | Preparation | Ki (nM) |

| [³H]8-OH-DPAT | Rat Hippocampal Membranes | 1.2 |

Table 2: this compound Receptor Selectivity Profile

| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (fold vs. 5-HT1A) |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 1.2 | - |

| Dopamine D2 | [³H]Spiperone | Rat Striatal Membranes | 530 | 442 |

| α1-Adrenergic | [³H]Prazosin | Rat Cortical Membranes | 860 | 717 |

Signaling Pathway and Experimental Workflow

The activation of the 5-HT1A receptor by an agonist like this compound initiates a signaling cascade that results in a cellular response. This pathway primarily involves the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. The following diagrams illustrate this signaling pathway and the general workflow for in vitro assays.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Rat hippocampal membranes or cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize rat hippocampus in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]8-OH-DPAT, and membrane preparation.

-

Non-specific Binding: 10 µM Serotonin, [³H]8-OH-DPAT, and membrane preparation.

-

Competitive Binding: Serial dilutions of this compound, [³H]8-OH-DPAT, and membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 30 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-